![molecular formula C25H29Cl2FN2O2 B2505199 1-([1,1'-联苯]-4-氧基)-3-(4-(4-氟苯基)哌嗪-1-基)丙烷-2-醇二盐酸盐 CAS No. 1215418-60-2](/img/structure/B2505199.png)

1-([1,1'-联苯]-4-氧基)-3-(4-(4-氟苯基)哌嗪-1-基)丙烷-2-醇二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

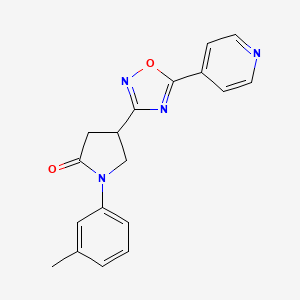

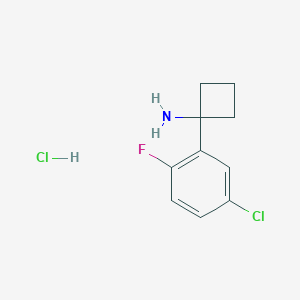

The compound "1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride" is a chemical entity that appears to be related to a class of compounds known for their pharmacological activities. The structure suggests the presence of a biphenyl moiety linked to a piperazine ring, which is a common feature in molecules with potential antipsychotic properties . The fluorophenyl group attached to the piperazine ring is a characteristic that is often seen in serotonin-selective reuptake inhibitors (SSRIs) .

Synthesis Analysis

The synthesis of related piperazine derivatives often involves the reaction of piperazine with various substituted phenyl compounds. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates . Similarly, the synthesis of metabolites related to cerebral vasodilators involves the reaction of piperazine with different substituted benzyl compounds . The synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, which are closely related to the compound , includes the linking of a biphenyl moiety with an aryl piperazine .

Molecular Structure Analysis

The molecular structure of the compound includes a biphenyl group, which is known to contribute to the binding affinity of antipsychotic drugs to dopamine receptors . The presence of a 4-fluorophenyl group is indicative of the potential for interaction with serotonin receptors, as fluorinated compounds often exhibit high affinity for these sites .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their substituents. For example, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involves acetylation and deacetylation steps . The chemical reactions leading to the formation of the compound would likely involve the introduction of the biphenyl group and the subsequent attachment of the 4-fluorophenyl piperazine moiety.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride" are not detailed in the provided papers, related compounds exhibit properties that are significant for their pharmacological profiles. For instance, the hydrochloride salts of similar compounds are prepared to enhance solubility and bioavailability . The presence of a fluorine atom often increases the lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier and engage with central nervous system targets .

科学研究应用

合成和药理学评估

一系列新的化合物已被合成并评估其药理特性,包括抗抑郁和抗焦虑活性。这些研究证明了此类化合物在治疗应用中的潜力,突出了它们在药物开发过程中的重要性 (Kumar 等人,2017 年)。

抗疟疾活性

对芳基哌嗪和吡咯烷衍生物的研究表明,这些化合物具有显着的抗疟疾活性,这对于开发针对疟疾的新疗法至关重要。该研究为进一步研究这些衍生物在对抗恶性疟原虫感染中的治疗潜力奠定了基础 (Mendoza 等人,2011 年)。

双重作用抗抑郁药

新型 3-[4-(芳基)哌嗪-1-基]-1-(苯并[b]噻吩-3-基)丙烷衍生物的创建揭示了一类在 5-HT1A 血清素受体和血清素转运蛋白上具有双重活性的抗抑郁药。这一发现为开发具有新作用机制的抗抑郁药开辟了道路,提供了比现有治疗方法更具潜力的优势 (Martínez 等人,2001 年)。

催化合成方法

已开发出用于合成氟桂利嗪等药物的创新催化方法,展示了化学合成技术方面的进步。这些方法提供了有效的药物生产途径,强调了催化在药物制造中的重要性 (Shakhmaev 等人,2016 年)。

代谢研究

对氟桂利嗪在不同物种中的代谢的研究揭示了其生物转化,这对于了解药物的药代动力学和优化其治疗用途至关重要。此类研究对于安全有效地应用药物至关重要 (Lavrijsen 等人,1992 年)。

属性

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN2O2.2ClH/c26-22-8-10-23(11-9-22)28-16-14-27(15-17-28)18-24(29)19-30-25-12-6-21(7-13-25)20-4-2-1-3-5-20;;/h1-13,24,29H,14-19H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOOOFOZEMGORD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=C(C=C4)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)

![N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine](/img/structure/B2505117.png)

![Ethyl 5-benzamido-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505125.png)

![3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2505126.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505130.png)

![8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2505131.png)

![(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one](/img/structure/B2505134.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505136.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide](/img/structure/B2505138.png)